2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene

Vue d'ensemble

Description

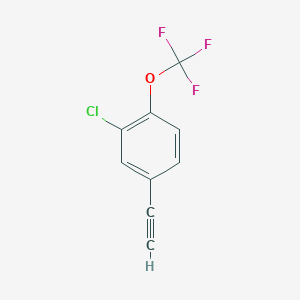

2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H4ClF3O and a molecular weight of 220.58 g/mol . This compound is characterized by the presence of a chloro group, an ethynyl group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-iodo-1-(trifluoromethoxy)benzene.

Sonogashira Coupling: The key step in the synthesis is the Sonogashira coupling reaction, where 2-chloro-4-iodo-1-(trifluoromethoxy)benzene is reacted with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is a common method used in the large-scale synthesis of similar compounds. The reaction conditions can be optimized for industrial production by adjusting parameters such as temperature, pressure, and catalyst loading.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions such as the Sonogashira and Suzuki-Miyaura couplings.

Copper Co-Catalysts: Often used in conjunction with palladium catalysts in Sonogashira coupling reactions.

Organic Solvents: Solvents like THF and dimethylformamide (DMF) are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Sonogashira coupling reaction, the product would be a substituted alkyne derivative.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene is C10H6ClF3O, with a molecular weight of approximately 236.6 g/mol. The compound features both chloro and trifluoromethoxy groups, which contribute to its distinctive electronic properties and reactivity patterns. The presence of the ethynyl group further enhances its utility in various synthetic pathways.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity with nucleophiles and electrophiles makes it a valuable building block in the following areas:

- Cross-Coupling Reactions : The compound is often utilized in Suzuki and Sonogashira coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

- Functionalization : The trifluoromethoxy group enhances the compound's stability and reactivity, allowing for selective functionalization that can lead to the development of novel compounds with specific properties.

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in drug discovery:

- Antiparasitic Activity : Research indicates that derivatives of this compound exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The incorporation of the trifluoromethoxy group appears to enhance biological activity while reducing toxicity to human cells.

- Pharmaceutical Intermediates : The compound is utilized as an intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer and infectious diseases. Its unique electronic properties facilitate the design of compounds with improved bioavailability and efficacy .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has potential uses in material science:

- Liquid Crystals : Compounds with trifluoromethoxy groups are being explored for their application in liquid crystal displays (LCDs). Their unique thermal and optical properties make them suitable candidates for developing advanced display technologies .

- Dyes and Pigments : The compound's vibrant color properties can be harnessed in dye manufacturing, particularly for applications requiring high thermal stability and resistance to photodegradation.

Case Studies

Several case studies illustrate the practical applications of this compound:

Mécanisme D'action

The mechanism of action of 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene involves its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in a coupling reaction, the compound acts as a substrate that undergoes transformation in the presence of a catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Ethynyl-1-(trifluoromethoxy)benzene: Similar structure but lacks the chloro group.

2-Chloro-4-iodo-1-(trifluoromethoxy)benzene: Precursor in the synthesis of 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene.

4-(Trifluoromethoxy)phenylacetylene: Similar structure with an ethynyl group and a trifluoromethoxy group.

Uniqueness

This compound is unique due to the presence of both a chloro group and an ethynyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and scientific research.

Activité Biologique

2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene is an aromatic compound notable for its unique structural features, including a chloro group, an ethynyl group, and a trifluoromethoxy group. Its molecular formula is , with a molecular weight of approximately 236.6 g/mol. The combination of these functional groups imparts distinct electronic and steric properties that enhance its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Electrophilic Aromatic Substitution : Utilizing trifluoromethoxy and chloro groups as activating substituents.

- Sonogashira Coupling : Employing palladium catalysts to couple ethynyl groups with chlorinated aromatic compounds.

These synthetic routes are critical for understanding the compound's reactivity and potential biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances the compound's stability and reactivity, making it a valuable candidate for further investigation in medicinal chemistry.

Pharmacological Properties

Research indicates that the compound exhibits potential pharmacological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further development in treating infections.

- Anticancer Potential : The structural features of this compound suggest it may interfere with cancer cell proliferation pathways.

Case Studies

Several studies have explored the biological implications of similar compounds. For instance:

- Study on Trifluoromethylated Compounds : Research has shown that trifluoromethyl groups can enhance the biological activity of aromatic compounds by improving their interaction with biological macromolecules .

- Phenotypic Screening Against Mycobacterium tuberculosis : A related study investigated the efficacy of structurally similar compounds against tuberculosis, demonstrating the importance of functional groups in enhancing biological activity .

- Synthesis and Biological Evaluation : Another study focused on synthesizing various derivatives of chlorinated ethynyl compounds, revealing their potential as bioactive agents .

Data Table: Comparison of Biological Activities

Propriétés

IUPAC Name |

2-chloro-4-ethynyl-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTVVABHLUTPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.